Cas no 1937211-65-8 (Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)-)

Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)- 化学的及び物理的性質
名前と識別子
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- Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)-
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- インチ: 1S/C11H18O/c1-2-3-7-11(10-12)8-5-4-6-9-11/h2-3,10H,4-9H2,1H3
- InChIKey: FLMHFVQQMIJLRX-UHFFFAOYSA-N
- ほほえんだ: C1(CC=CC)(C=O)CCCCC1
Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-368148-0.1g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 0.1g |
$741.0 | 2025-03-18 | |
Enamine | EN300-368148-0.25g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 0.25g |
$774.0 | 2025-03-18 | |
Enamine | EN300-368148-5.0g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 5.0g |
$2443.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01042613-1g |
1-(But-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95% | 1g |
¥4200.0 | 2023-03-19 | |
Enamine | EN300-368148-10.0g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 10.0g |
$3622.0 | 2025-03-18 | |
Enamine | EN300-368148-1.0g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 1.0g |
$842.0 | 2025-03-18 | |
Enamine | EN300-368148-2.5g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 2.5g |
$1650.0 | 2025-03-18 | |
Enamine | EN300-368148-0.05g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 0.05g |
$707.0 | 2025-03-18 | |
Enamine | EN300-368148-0.5g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 0.5g |
$809.0 | 2025-03-18 |
Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)- 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)-に関する追加情報
Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)- and Its Significance in Modern Chemical Biology
Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)- (CAS No. 1937211-65-8) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This aldehyde derivative, characterized by a cyclohexane ring substituted with a butenyl group at the alpha position, exhibits a range of biological activities that make it a valuable tool in pharmaceutical research and development.
The compound's molecular structure, featuring a conjugated system of double bonds, contributes to its reactivity and potential applications in synthetic chemistry. The presence of both a cyclohexanecarboxaldehyde moiety and a butenyl side chain allows for diverse chemical modifications, making it an attractive intermediate in the synthesis of more complex molecules. These structural features have been leveraged in various research endeavors to explore new pharmacophores and therapeutic agents.
In recent years, there has been growing interest in the use of aldehydes as key functional groups in drug design. Aldehydes are versatile intermediates that can participate in a wide array of chemical reactions, including condensation reactions, oxidation processes, and cross-coupling reactions. The< strong>Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)- compound, with its reactive aldehyde group, serves as an excellent scaffold for developing novel compounds with potential therapeutic benefits.
One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have utilized< strong>Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)- as a precursor in the creation of various derivatives that exhibit interesting biological activities. For instance, studies have shown that derivatives of this compound can interact with specific biological targets, leading to effects such as anti-inflammatory or antimicrobial properties. These findings highlight the compound's potential as a building block for future drug candidates.
The< strong>Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)- molecule has also been investigated for its role in chemical biology research. Its unique structure allows it to serve as a probe for understanding enzyme mechanisms and metabolic pathways. By studying how this compound interacts with biological systems, researchers can gain insights into fundamental processes that may be relevant to human health and disease. This approach has been particularly valuable in the development of new diagnostic tools and therapeutic strategies.
Recent advancements in synthetic methodologies have further enhanced the utility of< strong>Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)-. New techniques for functionalizing aldehydes have enabled the creation of more complex derivatives with tailored properties. These innovations have opened up new avenues for research and development in pharmaceuticals and other industries. The ability to precisely modify the structure of this compound has led to the discovery of novel compounds with enhanced efficacy and reduced side effects.
The compound's significance extends beyond its use as an intermediate in drug synthesis. It has also been employed in materials science research due to its ability to form stable complexes with other molecules. These complexes have potential applications in areas such as catalysis and polymer science. The versatility of< strong>Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)- underscores its importance as a multifunctional chemical entity.
In conclusion, Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)- (CAS No. 1937211-65-8) is a remarkable compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing new drugs and understanding biological processes. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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